molecular formula C14H12N2O B13883113 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine

Cat. No.: B13883113
M. Wt: 224.26 g/mol
InChI Key: JJMNNLZPDFAQJB-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a methoxy group at the 5-position and a phenyl group at the 1-position. Pyrrolopyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine typically involves the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with phenyl-substituted reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-methoxy-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and phenyl groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methoxy-1-phenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-13-9-11-7-8-16(14(11)15-10-13)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JJMNNLZPDFAQJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1)C=CN2C3=CC=CC=C3

Origin of Product

United States

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